PB 28 dihydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular weight of PB 28 dihydrochloride is 443.5 . The chemical formula is C24H38N2O.2HCl . The chemical name is 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride .Physical And Chemical Properties Analysis
This compound is soluble to 20 mM in water with gentle warming . It should be stored in a desiccated state at +4°C .Relevant Papers There are several papers that have used this compound in their research . These papers discuss its use as a sigma-2 receptor agonist and its effects on cell growth and P-glycoprotein modulation .
Scientific Research Applications
Atmospheric Transport and Chemical Concentrations
- PCB Concentrations in the Atmosphere: A study by Ubl, Scheringer, and Hungerbühler (2017) analyzed the seasonal and interannual variability of different PCB congeners, including PCB-28, in the atmosphere at Zeppelin, Spitsbergen. They found that concentrations of both PCB-28 and PCB-101 are affected by different atmospheric transport regimes (Ubl, Scheringer, & Hungerbühler, 2017).
Electrochemical Degradation
- Electrodegradation of Dyes: Irikura et al. (2016) conducted a study on the electrochemical degradation of the Acid Green 28 dye, employing Ti/β-PbO2 and Ti-Pt/β-PbO2 anodes. The research aimed to optimize the degradation process using different parameters (Irikura et al., 2016).
Soil Microbial Community Response
- Atrazine and Lead Contamination Effects: Chen et al. (2014) explored the impacts of atrazine or lead on soil microbiota and nitrogen mineralization over a 28-day period. This study provides insight into the microbial community's response to chemical contamination (Chen et al., 2014).
Toxic Effects on Plant Growth
- PCB-28 on Lemna minor L.: A study by Wang, Sun, Ruan, and Yang (2021) examined the effects of PCB-28 on the growth, photosynthesis, and antioxidant defense system of the aquatic plant Lemna minor L. This research provides valuable data on the phytotoxicity of PCBs (Wang, Sun, Ruan, & Yang, 2021).
Metabolism of PCBs in Human Plasma
- PCB 28 Metabolism in Humans: Quinete, Esser, Kraus, and Schettgen (2017) investigated the kinetics of metabolite formation and elimination of PCB 28 in human plasma. This study contributes to understanding the metabolic pathways and toxicological consequences of PCB exposure in humans (Quinete, Esser, Kraus, & Schettgen, 2017).
Mechanism of Action
Target of Action
PB 28 dihydrochloride is a high-affinity σ2 receptor agonist . The σ2 receptor is a subtype of the sigma receptor, which is present in high density in the central nervous system and peripheral organs, and is overexpressed in many tumor cell lines .
Mode of Action
This compound interacts with its primary target, the σ2 receptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a biological response. It has a Ki value of 0.8 nM for the σ2 receptor, indicating a high affinity . It also has a Ki value of 15.2 nM for the σ1 receptor, suggesting it has some affinity for this receptor as well .
Biochemical Pathways
It has been shown to inhibit calcium release from the endoplasmic reticulum of sk-n-sh neuroblastoma cells . This suggests that it may interact with intracellular calcium signaling pathways.
Result of Action
This compound has been shown to inhibit electrically evoked twitch in guinea pig bladder and ileum . It also displays antiproliferative and cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
PB 28 dihydrochloride is a high affinity σ2 receptor agonist . It displays minimal affinity at other receptors . It inhibits electrically evoked twitch in guinea pig bladder and ileum . It also displays antiproliferative and cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells .
Cellular Effects
This compound has been shown to inhibit cell growth in various cancer cell lines . For instance, it inhibited growth of MCF-7 and multidrug-resistant MCF7 ADR cells, with IC50 values being 25 and 15 nM, respectively . This compound also decreased basal P-glycoprotein levels in the same cells .
Molecular Mechanism
This compound is an agonist of the sigma-2 receptor . It is derived from cyclohexylpiperazine . It inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells . It also modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer .
Dosage Effects in Animal Models
This compound treatment inhibited tumor growth in Panc02 tumor burden mice . Even though treatment was discontinued (on day 15), this compound also conferred a survival advantage for mice in this experiment .
properties
{ "Design of the Synthesis Pathway": "The synthesis of PB 28 dihydrochloride involves a series of reactions that convert starting materials into the final product. The pathway is designed to be efficient and produce high yields of the desired compound.", "Starting Materials": [ "4-bromo-2-chloroacetanilide", "4-(N,N-dimethylamino)phenylboronic acid", "potassium carbonate", "palladium acetate", "copper(II) chloride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-chloroacetanilide by reacting 4-bromoaniline with chloroacetyl chloride in the presence of triethylamine and methylene chloride.", "Step 2: Preparation of the boronic acid intermediate by reacting 4-(N,N-dimethylamino)phenylboronic acid with potassium carbonate in ethanol at reflux temperature.", "Step 3: Suzuki coupling reaction between the boronic acid intermediate and 4-bromo-2-chloroacetanilide in the presence of palladium acetate and copper(II) chloride in a mixture of water and acetic acid.", "Step 4: Reduction of the resulting intermediate with sodium borohydride in the presence of acetic acid and water.", "Step 5: Quaternization of the amine group with hydrochloric acid to form PB 28 dihydrochloride." ] } | |
CAS RN |
172907-03-8 |
Molecular Formula |
C14H17Cl2N3O3 |
Molecular Weight |
346.208 |
IUPAC Name |
(3E)-3-[1-(2-aminoanilino)ethylidene]-1-hydroxy-4-methylpyridine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C14H15N3O3.2ClH/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15;;/h3-7,16,20H,15H2,1-2H3;2*1H/b13-9+;; |
InChI Key |
FKMUQHJGHGZYLC-IGUOPLJTSA-N |
SMILES |
CC1=CC(=O)N(C(=O)C1=C(C)NC2=CC=CC=C2N)O.Cl.Cl |
synonyms |
1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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